Chromocene

Catalog No.
S1502387
CAS No.
1271-24-5
M.F
C10H10Cr
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromocene

CAS Number

1271-24-5

Product Name

Chromocene

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

WQGIIPSPIWDBHR-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2]

Catalyst in Stereoselective Pinacol-type Cross-coupling Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in stereoselective pinacol-type cross-coupling reactions . This type of reaction is used to create complex organic compounds.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the cross-coupling reaction. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of complex organic compounds .

Catalyst in Thermal Homo-polymerization and Co-polymerization Reactions

Specific Scientific Field: Polymer Chemistry

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in thermal homo-polymerization and co-polymerization reactions . These reactions are used to create polymers.

Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the polymerization reactions. The exact procedures and parameters would depend on the specific reaction being carried out.

Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of polymers .

Catalyst in Nozaki-Hiyama-Kishi Reactions

Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in Nozaki-Hiyama-Kishi reactions . These reactions are used for the addition of organic halides to aldehydes.

Chromocene, formally known as bis(η^5-cyclopentadienyl)chromium(II), is an organochromium compound with the chemical formula Cr C5H5)2\text{Cr C}_5\text{H}_5)_2. It belongs to the metallocene family, characterized by a central metal atom sandwiched between two cyclopentadienyl (Cp) ligands. This compound is notable for its paramagnetic properties and its unique structural arrangement, which has been confirmed through X-ray crystallography. The chromium atom in chromocene is coordinated to two planar cyclopentadienyl rings, resulting in a bond length of approximately 215.1 pm between chromium and carbon atoms .

Chromocene is highly reactive, particularly with air and moisture, which can lead to ignition upon exposure. It readily sublimes in a vacuum and is soluble in non-polar organic solvents, making it useful for various chemical applications .

Chromocene primarily functions as a catalyst in various organic transformations. Its catalytic activity arises from the ability of the metal center to activate small molecules and participate in bond-forming and bond-breaking processes. The specific mechanism of action depends on the nature of the reaction being catalyzed.

For instance, in olefin metathesis reactions, chromocene derivatives act by breaking and reforming carbon-carbon double bonds, leading to the rearrangement of alkene structures.

Chromocene is a hazardous material due to its air-sensitivity and pyrophoricity. Exposure to air can lead to spontaneous combustion, releasing toxic fumes. Contact with skin or eyes can cause irritation and burns [].

Safety Precautions:

  • Handle chromocene under inert atmosphere conditions (e.g., using a glove box).
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling the compound.
  • Store chromocene in sealed containers under inert atmosphere and at low temperatures.

Chromocene exhibits a range of chemical reactivity primarily due to the lability of its cyclopentadienyl ligands. Key reactions include:

  • Carbonylation: Chromocene can react with carbon monoxide to form cyclopentadienylchromium tricarbonyl dimer as an intermediate, which can further decompose into chromium hexacarbonyl:
    2Cr C5H5)2+6CO[Cr C5H5)(CO)3]2+(C5H5)22\text{Cr C}_5\text{H}_5)_2+6\text{CO}\rightarrow [\text{Cr C}_5\text{H}_5)(\text{CO})_3]_2+(\text{C}_5\text{H}_5)_2
  • Formation of Chromium(II) Acetate: Chromocene can be used to prepare anhydrous chromium(II) acetate through the reaction with acetic acid:
    4CH3CO2H+2Cr C5H5)2Cr2(O2CCH3)4+4C5H64\text{CH}_3\text{CO}_2\text{H}+2\text{Cr C}_5\text{H}_5)_2\rightarrow \text{Cr}_2(\text{O}_2\text{CCH}_3)_4+4\text{C}_5\text{H}_6
  • Reactions with Amines: Chromocene reacts with primary aliphatic amines to form solid aminates .

These reactions highlight chromocene's utility as a precursor for various chromium compounds and its role in synthetic chemistry.

Research on the biological activity of chromocene is limited, but it has been noted for its potential as a reducing agent. Its reactivity may lead to interactions with biological molecules, although specific studies detailing its biological effects are sparse. The compound's paramagnetic nature suggests it could have implications in biological systems where radical species are involved .

The synthesis of chromocene was first described by Ernst Otto Fischer, who won the Nobel Prize in Chemistry for his work on sandwich compounds. A common method involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran:

CrCl2+2NaC5H5Cr C5H5)2+2NaCl\text{CrCl}_2+2\text{NaC}_5\text{H}_5\rightarrow \text{Cr C}_5\text{H}_5)_2+2\text{NaCl}

Another method includes a redox process using chromium(III) chloride:

2CrCl3+6NaC5H52Cr C5H5)2+C10H10+6NaCl2\text{CrCl}_3+6\text{NaC}_5\text{H}_5\rightarrow 2\text{Cr C}_5\text{H}_5)_2+\text{C}_{10}\text{H}_{10}+6\text{NaCl}

These methods highlight the versatility and accessibility of chromocene synthesis in laboratory settings .

Chromocene has various applications in organic synthesis and materials science:

  • Catalysis: It serves as a precursor for catalysts used in polymerization processes.
  • Organic Synthesis: Due to its reactivity, chromocene is employed in synthesizing other organometallic compounds.
  • Research: It is used in studies related to metallocenes and their properties.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving chromocene have revealed its reactivity with various substrates. Notably, it forms complexes with transition metals and reacts with carbon monoxide and amines. These interactions provide insight into its potential use in catalysis and materials development. For example, chromocene's reaction with titanium compounds leads to the formation of ion pairs that can be further explored for catalytic applications .

Chromocene shares similarities with other metallocenes, particularly ferrocene and molybdenocene. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
ChromoceneCr C5H5)2\text{Cr C}_5\text{H}_5)_2Paramagnetic; highly reactive with air
FerroceneFe C5H5)2\text{Fe C}_5\text{H}_5)_2Stable; follows the 18-electron rule
MolybdenoceneMo C5H5)2\text{Mo C}_5\text{H}_5)_2Different oxidation states; less reactive

Chromocene's paramagnetism and high reactivity set it apart from these similar compounds, making it an interesting subject for further study within organometallic chemistry .

Physical Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Hydrogen Bond Acceptor Count

2

Exact Mass

182.018755 g/mol

Monoisotopic Mass

182.018755 g/mol

Boiling Point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

Heavy Atom Count

11

Melting Point

343 °F (NTP, 1992)

UNII

FI251W8B1L

Other CAS

1271-24-5

Wikipedia

Chromocene

General Manufacturing Information

Chromocene: ACTIVE

Dates

Modify: 2023-08-15

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